molecular formula C11H11N3OS B12161808 N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No.: B12161808
M. Wt: 233.29 g/mol
InChI Key: KRVULIVFYNLJDY-UHFFFAOYSA-N
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Description

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide (CAS 923126-67-4) is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a versatile synthetic intermediate. It integrates two privileged pharmacophores: the 1,3-thiazole ring and a hydrazide functional group. The 1,3-thiazole scaffold is widely recognized for its broad spectrum of biological activities and is a common structural feature in many therapeutic agents . The presence of the reactive hydrazide moiety makes this compound a highly useful building block for the synthesis of more complex heterocyclic systems, such as those containing hydrazone fragments, which are often explored to enhance biological properties . Researchers value this compound for developing novel molecules with potential pharmacological activities. Structurally related 4-phenyl-1,3-thiazole derivatives have demonstrated promising antifungal activity, particularly against pathogenic Candida species, with some analogs showing efficacy that surpasses reference drugs like fluconazole in experimental settings . Furthermore, analogous thiazole-acetohydrazide structures are investigated as key precursors in synthesizing compounds evaluated for analgesic, anti-inflammatory, antimicrobial, and antiproliferative activities . This reagent provides researchers with a critical starting material for constructing diverse compound libraries aimed at drug discovery and the exploration of new bioactive chemical entities.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide

InChI

InChI=1S/C11H11N3OS/c1-8(15)13-14-11-12-10(7-16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15)

InChI Key

KRVULIVFYNLJDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to yield the desired acetohydrazide derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Biological Activities

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide exhibits a range of biological activities that make it a candidate for further research in pharmacology:

1. Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The ability to target specific cancer pathways makes these compounds valuable in developing new cancer therapies.

3. Anti-inflammatory Effects
Some studies have reported that thiazole-based compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential applications in treating inflammatory diseases.

Applications in Drug Development

The diverse biological activities of this compound highlight its potential applications in drug development:

Application Area Details
Antimicrobial Agents Effective against bacteria and fungi; potential for developing new antibiotics.
Cancer Therapy Cytotoxic effects on cancer cells; research ongoing for targeted therapies.
Anti-inflammatory Drugs Inhibition of inflammatory pathways; potential for chronic disease management.

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed significant inhibition against multiple pathogens with minimal cytotoxicity to human cells .
  • Cancer Cell Line Research : In vitro studies on cancer cell lines revealed that thiazole derivatives could induce apoptosis through mitochondrial pathways. The compound's structure was linked to enhanced activity against specific cancer types .
  • Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory mechanisms demonstrated that thiazole derivatives could significantly reduce inflammation markers in animal models, suggesting their utility in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to the modulation of cellular processes, such as inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetohydrazide Derivatives

3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide (13)
  • Structure : Contains a propanehydrazide linker between the thiazole and phenyl groups.
  • Synthesis : Derived from ester precursors using hydrazine hydrate, yielding 71% after silica gel chromatography .
  • Key Data: IR: 3283 cm⁻¹ (NH), 1661 cm⁻¹ (C=O). ¹H-NMR: δ 2.71 (CH₂CO), 7.26–7.88 (ArH).
4-Naphthalen-1-yl-2-{2-[(substituted phenyl)methylidene]hydrazino}-1,3-thiazoles
  • Structure : Naphthyl-substituted thiazoles with hydrazone linkages.
  • Synthesis : Bromination of 1-acetylnaphthalene followed by cyclization with thiomalic acid .
  • Bioactivity : Demonstrated antihyperglycemic effects in alloxan-induced diabetic rats via Phase-II studies .

Comparison :

  • The phenyl-thiazole core in N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide offers simpler synthetic routes (65–84% yields) compared to naphthyl derivatives .
  • Nitro-substituted hydrazones (e.g., 14b ) exhibit higher melting points (>200°C) than naphthyl analogs (~150°C), suggesting improved crystallinity .

Heterocyclic Variants with Pyridine, Pyrazole, or Benzothiazole Moieties

N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3d)
  • Structure : Pyrazole ring replaces thiazole; methoxybenzylidene substituent.
  • Key Data :
    • IR : 1690 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
    • ¹H-NMR : δ 8.1 (N=CH), 6.00–8.0 (ArH) .
  • Bioactivity: Not explicitly reported, but pyrazole derivatives are known for anti-inflammatory activity.
2-(Pyridine-2-ylamino)acetohydrazide
  • Structure : Pyridine ring instead of thiazole.
  • Synthesis : Ethyl-N-pyridin-2-ylglycinate reacted with hydrazine hydrate .
  • Bioactivity : Pyridine analogs often exhibit metal-chelating properties, useful in catalysis or medicinal chemistry .
N-(2-(Benzo[d]thiazole-2-yl)acetyl)arylsulfonohydrazide (14a–c)
  • Structure: Benzothiazole core with sulfonohydrazide groups.
  • Synthesis: Condensation of benzaldehyde derivatives with sulfonohydrazide precursors .
  • Bioactivity : Fluorophenyl-substituted analogs (e.g., 14a ) show promise in targeting inflammation .

Comparison :

  • Thiazole-based compounds generally exhibit higher antimicrobial activity than pyridine or pyrazole derivatives due to sulfur's electron-withdrawing effects .
  • Benzothiazole derivatives (e.g., 14a ) demonstrate superior anti-inflammatory activity compared to phenyl-thiazole analogs, likely due to sulfonamide groups enhancing bioavailability .

Pharmacological Activity Comparison

Compound Class Key Substituents Bioactivity Reference
Phenyl-thiazole hydrazides Nitroaryl, bromothienyl Antimicrobial, antioxidant
Naphthyl-thiazoles Naphthyl, substituted benzylidene Antihyperglycemic
Pyrazole-acetohydrazides Methoxybenzylidene Anti-inflammatory (inferred)
Benzothiazole-sulfonohydrazides Fluorophenyl, methylphenyl Anti-inflammatory

Key Findings :

  • Nitro-substituted phenyl-thiazole hydrazides (14b , 14c ) show stronger antimicrobial activity (84% yield) than naphthyl-thiazoles, which prioritize metabolic regulation .
  • Sulindac-based acetohydrazides (e.g., DMFM) outperform simple phenyl-thiazole derivatives in antioxidant and analgesic potency due to dimethylaminobenzylidene and sulfinyl groups .

Structural and Spectral Trends

IR and NMR Signatures

  • C=O Stretch : ~1660–1690 cm⁻¹ in all acetohydrazides .
  • N=CH (Hydrazone) : 1602–1681 cm⁻¹, with ¹H-NMR signals at δ 8.1–8.5 .
  • Aromatic Protons : Multiples in δ 6.0–8.5 ppm, varying with substituent electronegativity .

Molecular Weight and Solubility

Compound Molecular Weight Solubility Trends
This compound ~258–338 g/mol Moderate in polar aprotic solvents
Naphthyl-thiazoles ~350–400 g/mol Low solubility, requires DMSO
Benzothiazole-sulfonohydrazides ~400–450 g/mol High in DMF, ethanol

Biological Activity

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazole ring and an acetohydrazide moiety. The synthesis typically involves the condensation of 4-phenylthiazole with hydrazine derivatives, followed by acetylation to obtain the final product. The structural formula can be represented as follows:

C10H10N4S\text{C}_{10}\text{H}_{10}\text{N}_4\text{S}

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. A study published in MDPI reported that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for several strains, indicating that the compound's activity varies based on structural modifications and target organisms .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus32
2Escherichia coli64
3Pseudomonas aeruginosa16

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing multiple thiazole derivatives, it was found that compounds similar to this compound showed IC50 values ranging from 0.34 µM to 8.58 µM across different cancer cell lines .

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)
MCF-70.92
A5490.58
HCT1160.34

Antifungal Activity

The antifungal properties of this compound have also been documented. Molecular docking studies suggest that it inhibits lanosterol C14α-demethylase in Candida albicans, a key enzyme in ergosterol biosynthesis . This inhibition is critical for its antifungal activity, as ergosterol is essential for fungal cell membrane integrity.

Case Study: Antifungal Efficacy

In a comparative study, this compound demonstrated superior antifungal activity against Candida species when compared to standard antifungal agents like fluconazole. The binding affinity calculated through docking studies indicated favorable interactions with the target enzyme, further substantiating its potential as an antifungal agent .

Q & A

Q. What are the common synthetic routes for N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between thiazole derivatives and hydrazide precursors. For example:

  • Step 1: React 2-(thien-2-yl)acetohydrazide with substituted aldehydes (e.g., benzaldehyde) in ethanol under reflux (80°C, 1 hour) to form hydrazone intermediates .
  • Step 2: Cyclize intermediates with thiourea or thioamides in acidic conditions to yield the thiazole core .
  • Optimization: Adjust solvent polarity (e.g., EtOH vs. DMF), stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde), and temperature (60–100°C) to improve yields (reported 60–75%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Answer:

  • Spectroscopy:
    • IR: Confirm N–H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–N (1250–1350 cm⁻¹) bonds .
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and tautomeric forms (e.g., thiazole ring protons at δ 6.5–8.5 ppm) .
  • Crystallography: Employ single-crystal X-ray diffraction (SHELX suite) for structural refinement. Key parameters: space group P21/cP2_1/c, unit cell dimensions (e.g., a=7.498A˚,β=92.185a = 7.498 \, \text{Å}, \, \beta = 92.185^\circ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways when synthesizing this compound derivatives?

Answer: Contradictions often arise from competing reaction mechanisms. For example:

  • Case Study: Phenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield indole derivatives (primary product) and unexpected pyrazole byproducts (5–10% yield).
  • Resolution: Use HPLC or GC-MS to track intermediates. Adjust pH (acidic vs. neutral) to suppress pyrazole formation via protonation of reactive sites .

Q. What computational strategies support the analysis of this compound’s structure-activity relationships (SAR)?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with experimental IC50_{50} values (e.g., 9.90 ± 1.13 μM against HepG2 cells) .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing bioactivity) .

Q. How can researchers address challenges in crystallizing this compound derivatives?

Answer:

  • Crystallization Techniques: Use slow evaporation in polar aprotic solvents (e.g., DMSO:EtOH 1:3) to stabilize π–π stacking interactions between phenyl and thiazole rings .
  • Software Tools: Refine data with SHELXL (for small molecules) or SHELXE (for twinned macromolecular crystals). Validate using WinGX or ORTEP-3 for graphical representation .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

  • Byproduct Mitigation: Introduce protecting groups (e.g., acetyl for hydrazide NH2_2) during intermediate steps to prevent side reactions .
  • Catalysis: Use Lewis acids (e.g., ZnCl2_2) in cyclization steps to accelerate thiazole ring formation (yield increase from 50% to 75%) .

Methodological Guidance

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Anti-inflammatory: Measure COX-2 inhibition via ELISA (IC50_{50} comparison against indomethacin) .
    • Anticancer: Perform MTT assays on cancer cell lines (e.g., HepG2, PC-3) with gefitinib as a positive control .
  • Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate EC50_{50} and Hill coefficients .

Q. What analytical workflows validate the purity of this compound derivatives?

Answer:

  • Chromatography: Apply reverse-phase HPLC (C18 column, acetonitrile:H2_2O 70:30) with UV detection (λ = 254 nm). Purity >95% required for pharmacological studies .
  • Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (tolerance ±0.3%) .

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